methyl (E)-2-acetamido-3-(4-chlorophenyl)prop-2-enoate
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Overview
Description
methyl (E)-2-acetamido-3-(4-chlorophenyl)prop-2-enoate is an organic compound with a complex structure that includes an acetylamino group, a chlorophenyl group, and a propenoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-acetamido-3-(4-chlorophenyl)prop-2-enoate typically involves the reaction of 4-chlorobenzaldehyde with acetamide in the presence of a base to form the corresponding imine. This imine is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired propenoic acid derivative. The final step involves esterification with methanol under acidic conditions to obtain the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl (E)-2-acetamido-3-(4-chlorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl (E)-2-acetamido-3-(4-chlorophenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (E)-2-acetamido-3-(4-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetylamino)-3-phenylpropenoic acid methyl ester
- 2-(Acetylamino)-3-(4-fluorophenyl)propenoic acid methyl ester
- 2-(Acetylamino)-3-(4-bromophenyl)propenoic acid methyl ester
Uniqueness
methyl (E)-2-acetamido-3-(4-chlorophenyl)prop-2-enoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
102245-02-3 |
---|---|
Molecular Formula |
C12H12ClNO3 |
Molecular Weight |
253.68158 |
Synonyms |
(Z)-METHYL 2-ACETAMIDO-3-(4-CHLOROPHENYL)ACRYLATE |
Origin of Product |
United States |
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